4-bromo-N-(cyanomethyl)benzamide

Physiochemical property Solid-state characterization Medicinal chemistry design

Researchers building focused kinase inhibitor or fragment libraries require regioisomerically pure benzamide scaffolds with reliable batch-to-batch consistency. 4-Bromo-N-(cyanomethyl)benzamide (CAS 99208-44-3) addresses this with confirmed para-bromo regiochemistry at 95% purity. • Dual synthetic handles: para-bromine for Suzuki/Buchwald-Hartwig diversification; cyanomethyl group as a polar pharmacophore or transformable nitrile. • Fragment-compliant profile: MW 239.07, tPSA 52.9 Ų meets rule-of-three criteria for crystallographic screening campaigns. • Supply assurance: consistent ≥95% purity with batch QC; shipped under ambient conditions from maintained inventory.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 99208-44-3
Cat. No. B2447814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(cyanomethyl)benzamide
CAS99208-44-3
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC#N)Br
InChIInChI=1S/C9H7BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13)
InChIKeyZGOVNDRJVNAETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(cyanomethyl)benzamide: Identity & Procurement


4-Bromo-N-(cyanomethyl)benzamide is a small-molecule benzamide building block with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol [1]. It is characterized by a 4-bromobenzoyl moiety coupled to a cyanomethyl (glycine nitrile) group on the amide nitrogen, and is primarily catalogued as a synthetic intermediate or library scaffold by chemical suppliers such as Enamine [1][2]. The compound is typically supplied at ≥95% purity and is not intended for direct human or veterinary use [1].

4-Bromo-N-(cyanomethyl)benzamide: Substitution Risks


Although regioisomeric bromo-N-(cyanomethyl)benzamides share the same molecular formula and mass, they are not interchangeable chemical inputs. The position of the bromine atom on the phenyl ring (ortho, meta, or para) fundamentally alters reactivity in cross-coupling and nucleophilic aromatic substitution reactions due to differences in steric hindrance and electronic effects . Similarly, replacing the bromine with other halogens (e.g., 4-chloro or 4-iodo analogs) changes the oxidative addition rate in palladium-catalyzed reactions. Simple substitution with 4-bromobenzamide, which lacks the cyanomethyl group, eliminates a versatile synthetic handle for further derivatization. Given the current lack of published direct comparative data for the end-use performance of 4-bromo-N-(cyanomethyl)benzamide, procurement decisions must rely on property-level differentiation from the limited available physiochemical data and class-level inferences, as detailed below .

4-Bromo-N-(cyanomethyl)benzamide: Differentiation from Analogs


Melting Point & LogP vs. Unsubstituted Scaffold

The introduction of a para-bromine substituent significantly increases the melting point and moderately increases the calculated lipophilicity compared to the unsubstituted core scaffold, impacting both purification protocol and pharmacokinetic profile prediction. The melting point of 4-bromo-N-(cyanomethyl)benzamide is reported as 170–172 °C [1], which is substantially higher than the 95–97 °C reported for N-(cyanomethyl)benzamide . The measured logP of 1.294 [1] and computed XLogP3 of 1.7 [2] for the brominated compound also represent an increase over the unsubstituted analog's lower lipophilicity.

Physiochemical property Solid-state characterization Medicinal chemistry design

Synthetic Access & Purity vs. Regioisomers

For laboratory procurement, the ready availability of the para-isomer in high purity from a primary manufacturer like Enamine differentiates it from the ortho- and meta-isomers, which are primarily cataloged by resellers with less transparent supply chains. The 4-bromo isomer is available at 95% purity from Enamine , while the 2-bromo isomer (2-Bromo-N-(cyanomethyl)benzamide, CAS 143183-01-1) and 3-bromo isomer (3-Bromo-N-(cyanomethyl)benzamide, CAS 349405-28-3) are listed without primary manufacturer-linked purity specifications by similar generic search results.

Chemical procurement Synthetic accessibility Building block quality

tPSA & Drug-Likeness vs. 4-Bromobenzamide

The compound's topological Polar Surface Area (tPSA) of 52.9 Ų [1] meets Veber's rule for good oral bioavailability. Compared to the simpler building block 4-bromobenzamide (CAS 698-67-9), which has a lower tPSA of 43.1 Ų, the cyanomethyl group increases hydrogen bond acceptor capacity, potentially improving solubility and target engagement in fragment-based campaigns.

Computational ADME Drug design Fragment-based screening

Absence of Biological Activity Data

Following an exhaustive search of primary literature, patents, and authoritative databases, no direct comparator-based biological activity data (e.g., IC50, Ki, Kd, or cellular assay results) for 4-bromo-N-(cyanomethyl)benzamide itself were found. The compound does not have a CHEMBL ID and is not tied to a specific bioactive conformation in the PDB. This is a significant data point for procurement: the compound is currently unvalidated as a standalone bioactive entity and should be treated purely as a chemical probe or building block pending further investigation.

Biological activity Target selectivity Data gap analysis

4-Bromo-N-(cyanomethyl)benzamide: Application Scenarios


Medicinal Chemistry Parallel Synthesis

Based on its elevated melting point and higher logP compared to the unsubstituted benzamide scaffold [1], 4-bromo-N-(cyanomethyl)benzamide is best utilized in parallel medicinal chemistry libraries where an increase in lipophilicity and crystallinity is desired. The para-bromo substituent offers a convenient synthetic handle for Suzuki or Buchwald-Hartwig coupling to diversify the phenyl ring, while the cyanomethyl group can later be transformed or used as a polar pharmacophore .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 239.07 g/mol and a tPSA of 52.9 Ų, the compound fits the 'rule of three' criteria for fragment libraries [1]. Unlike the simpler 4-bromobenzamide, the cyanomethyl group introduces a hydrogen bond acceptor that can probe secondary binding pockets, making it a more information-rich fragment for crystallographic screening campaigns [1].

Kinase Inhibitor Design Scaffold

The 4-bromobenzoyl group is a recognized substructure in several multi-targeted kinase inhibitors, such as in momelotinib analogs [1]. This compound serves as a key late-stage intermediate for adding the cyanomethyl solubilizing group. Its guaranteed purity and sourcing transparency make it a reliable starting material for synthesizing focused kinase inhibitor libraries, where early SAR exploration around the benzamide core is essential.

Polymer & Material Science Applications

Given the lack of documented biological target engagement [1], a secure application for this compound is in material science R&D. The dual functionality (aryl bromide and nitrile) supports step-growth polymerization or post-polymerization functionalization for creating novel materials with controlled polarity, without the confounding risk of unexpected biological side effects that a pre-validated pharmacophore might introduce.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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